5,6-Dichloro-2-methylpyridazin-3(2H)-one

Descripción general

Descripción

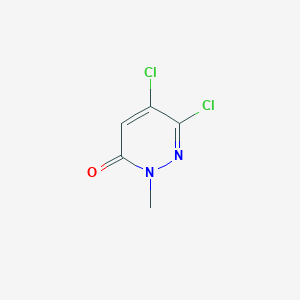

5,6-Dichloro-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a methyl group at the 2nd position, and a ketone functional group at the 3rd position of the pyridazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-methylpyridazin-3(2H)-one typically involves the chlorination of 2-methylpyridazin-3(2H)-one. One common method is the reaction of 2-methylpyridazin-3(2H)-one with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

2-Methylpyridazin-3(2H)-one+Cl2→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient and consistent production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 6 are susceptible to nucleophilic substitution under varying conditions:

Reaction with Hydriodic Acid (HI)

Heating 5,6-dichloro-2-methylpyridazin-3(2H)-one with 57% HI at elevated temperatures leads to substitution and dehalogenation:

| Reaction Conditions | Products Formed | Yield (%) | Key Observations |

|---|---|---|---|

| 155°C, 25–160 h | 5-Iodo-2-methyl-6-phenylpyridazin-3(2H)-one | 30–45 | Competing deiodination observed at higher temperatures |

| 140°C, 25 h | 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one | 52 | Dominant product via reductive dehalogenation |

This reaction demonstrates temperature-dependent selectivity, favoring iodination at moderate temperatures (120°C) and dechlorination at higher temperatures (>140°C) .

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives:

Example Reaction with Phenylboronic Acid

| Conditions | Catalyst/Base | Product | Yield (%) |

|---|---|---|---|

| Microwave (135°C, 30 min) | Pd(dppf)Cl₂, Cs₂CO₃ | 4-(1-Methyl-6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)phenylacetamide | 35 |

This method enables functionalization for pharmaceutical applications, particularly in BRD4 inhibitor synthesis .

Heterocyclic Ring Formation

Reactions with nucleophiles like thiosemicarbazide or hydrazine derivatives yield fused heterocycles:

Formation of 1,3,4-Oxadiazole Derivatives

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| CS₂, KOH, ethanol | 75–80°C, 10 h | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one | 74 |

These derivatives show enhanced antifungal and antibacterial activities .

Methylation and Alkylation

The methyl group at position 2 can undergo further alkylation:

Reaction with Dimethyl Sulfate

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 5,6-Dichloropyridazin-3(2H)-one | Me₂SO₄, NaOH, MeOH, RT | 5,6-Dichloro-2,3-dimethylpyridazin-3(2H)-one | 85 |

This reaction highlights the compound’s utility in generating N-alkylated analogs for agrochemical studies .

Microwave-Assisted Functionalization

Modern synthetic methods leverage microwave irradiation for rapid derivatization:

Dual Functionalization Example

| Step | Reagents | Product | Yield (%) |

|---|---|---|---|

| 1 | N-(4-Boronophenyl)acetamide, Cs₂CO₃ | 4-(3-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)phenylacetamide | 35 |

| 2 | 2-Phenoxyphenylboronic acid | N-{4-[1-Methyl-6-oxo-3-(2-phenoxyphenyl)-1,6-dihydropyridazin-4-yl]phenyl}acetamide | 42 |

This approach reduces reaction times from hours to minutes while improving yields .

Comparative Reactivity of Structural Analogs

A comparison with related compounds reveals reactivity trends:

| Compound | Structure | Reactivity with HI (Relative Rate) |

|---|---|---|

| This compound | Cl at 5,6; Me at 2 | 1.0 (reference) |

| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | Cl at 4,5; Me at 2 | 0.7 |

| 6-Chloro-2-methylpyridazin-3(2H)-one | Cl at 6; Me at 2 | 1.2 |

Electron-withdrawing groups at adjacent positions enhance chlorine’s lability .

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

5,6-Dichloro-2-methylpyridazin-3(2H)-one serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various chemical transformations:

- Nucleophilic Substitution Reactions : The chlorine atoms at the 5 and 6 positions are highly reactive, making this compound suitable for nucleophilic substitution reactions. This property enables the introduction of diverse substituents such as amines and alkoxides.

- Cross-Coupling Reactions : It can undergo palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira reactions. These processes facilitate the synthesis of functionalized derivatives that can possess enhanced properties.

The biological activity of this compound has been extensively studied, revealing its potential in pharmacology:

- Anticancer Properties : Research indicates that derivatives of this compound may exhibit selective toxicity against certain cancer cell lines. This makes them promising candidates for further development in cancer therapies . For instance, pyridazinone derivatives have shown efficacy as inhibitors of bromodomains linked to cancer progression .

- Antimicrobial and Anti-inflammatory Effects : Compounds within the pyridazinone class are noted for their antimicrobial and anti-inflammatory activities. Studies have demonstrated their ability to inhibit key biological pathways involved in inflammation and infection .

Case Study: BPTF Inhibitors

A notable application involves the design of pyridazinone-based inhibitors targeting the BPTF bromodomain. The lead compound BZ1 exhibited high potency with a dissociation constant (Kd) of 6.3 nM and demonstrated selective engagement with breast cancer cells, enhancing the cytotoxic effects of doxorubicin . This highlights the potential of this compound derivatives in developing targeted cancer therapies.

Environmental Applications

Beyond medicinal uses, pyridazinones have also been studied for their environmental impact:

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-2-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of chlorine atoms and the ketone group can enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylpyridazin-3(2H)-one: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.

5,6-Dichloropyridazin-3(2H)-one: Lacks the methyl group, which can affect its chemical properties and applications.

5-Chloro-2-methylpyridazin-3(2H)-one: Contains only one chlorine atom, leading to different substitution patterns and reactivity.

Uniqueness

5,6-Dichloro-2-methylpyridazin-3(2H)-one is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity in substitution reactions and its potential as a bioactive molecule in medicinal chemistry.

Actividad Biológica

5,6-Dichloro-2-methylpyridazin-3(2H)-one, with the chemical formula CHClNO, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these organisms range from 15.625 μM to 62.5 μM , showcasing its potential as an antibacterial agent .

The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of protein synthesis pathways. This inhibition is followed by a decrease in nucleic acid and peptidoglycan production, leading to bacterial cell death . Additionally, the compound has shown activity in disrupting biofilm formation, which is crucial for the survival of bacteria in hostile environments.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans. The MIC values for antifungal activity are reported to be comparable to established antifungal agents like fluconazole . This broad-spectrum antifungal activity suggests that this compound could be a valuable candidate for treating fungal infections.

Cytotoxicity and Selectivity

While assessing the cytotoxic effects of this compound, studies have shown that it exhibits low cytotoxicity in vitro, with selectivity indexes indicating a favorable therapeutic window. For instance, compounds with similar structures have been reported to have EC values in the low μM range without significant cytotoxic effects .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa . The biofilm inhibition concentration (MBIC) values ranged from 31.108 μg/mL to 124.432 μg/mL , highlighting its potential as a therapeutic agent against biofilm-associated infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various derivatives of this compound revealed that modifications at specific positions on the pyridazine ring significantly influenced biological activity. For example, substituents at positions 5 and 6 were found to enhance antimicrobial potency while maintaining low cytotoxicity .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is relatively stable under physiological conditions and demonstrates favorable absorption characteristics when administered systemically. Its distribution within tissues is facilitated by specific transporters that enhance its bioavailability .

Data Tables

| Biological Activity | MIC (μM) | MBIC (μg/mL) | Cytotoxicity (CC) |

|---|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | 31.108 - 124.432 | >80 μM |

| Enterococcus faecalis | 15.625 - 62.5 | Not assessed | >80 μM |

| Candida albicans | Comparable to fluconazole | Not assessed | >80 μM |

Propiedades

IUPAC Name |

5,6-dichloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-4(10)2-3(6)5(7)8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAONJYDUFJRVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496957 | |

| Record name | 5,6-Dichloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6794-35-0 | |

| Record name | 5,6-Dichloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.